1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(3-Methoxyphenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a methoxyphenyl group and an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium. This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium hydroxide as a base, which significantly enhances the yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the methoxyphenyl group suggests potential for such transformations.
Common Reagents and Conditions:
Electrophiles: Benzyl bromide and other halides are commonly used electrophiles in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines and piperidines, depending on the specific electrophiles and reaction conditions used .
Scientific Research Applications
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: The compound’s structure is similar to that of certain biologically active molecules, making it a candidate for drug development and biological studies.
Industry: Its unique bicyclic structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with various molecular targets. The azabicyclohexane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The methoxyphenyl group may also participate in binding interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in organic synthesis.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive molecules.
Uniqueness: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other azabicyclohexane derivatives and makes it a valuable compound for research and development .
Properties
CAS No. |
83177-57-5 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15NO/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
TUUFTWPXUNSKMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC2CNC3 |
Origin of Product |
United States |
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